molecular formula C16H14N4O2S B2914752 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 896318-23-3

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2914752
CAS No.: 896318-23-3
M. Wt: 326.37
InChI Key: GNILUXUIPXWOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a synthetic chemical compound offered for research and development purposes. This substance features a pyrido[1,2-a][1,3,5]triazine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. The molecular structure, which incorporates a phenylacetamide group linked via a sulfanyl bridge, suggests potential as a key intermediate or building block in organic synthesis. Researchers may investigate this compound for its potential biochemical properties and applications in developing novel pharmacologically active molecules. All properties and applications described are hypothetical and intended for scientific investigation. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-7-8-13-18-15(19-16(22)20(13)9-11)23-10-14(21)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNILUXUIPXWOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C–H activation using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with potential biological activities.

Scientific Research Applications

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, the compound can bind to enzymes or receptors, modulating their activity. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety can chelate metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

N-(4-Methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
  • Structural Difference : Methoxyphenyl vs. phenyl group in the target compound.
  • Significance : The methoxy group may improve solubility or alter receptor binding compared to the unsubstituted phenyl group .
Coumarin-Acetamide Hybrid ()
  • Core : Coumarin (chromen-2-one) with a chloro-phenylacetamide side chain.
  • Activity : Exhibits superior anti-inflammatory activity to ibuprofen.
  • Comparison : The acetamide moiety is shared, but the coumarin core may confer different pharmacokinetic properties, such as UV absorption or metabolic pathways .
TA-Calmodulin ()
  • Core: Calmodulin modified with a triazine-linked diethylaminophenyl group.
  • Activity : Binds myosin light-chain kinase (MLCK) with Kd = 0.23–0.51 nM.

Functional Analogues

ZM241385 ()
  • Core : Triazolo[2,3-a][1,3,5]triazine.
  • Activity: High-affinity A2a adenosine receptor antagonist (Kd ~4.1 nM).
  • Comparison: Both compounds feature triazine derivatives, but ZM241385’s furyl and aminoethylphenol groups confer selectivity for A2a receptors .
BAY 59-7939 ()
  • Core: Oxazolidinone with chlorothiophene and morpholinyl groups.
  • Activity : Potent Factor Xa inhibitor (IC50 < 1 nM) with oral bioavailability.
  • Comparison : The target compound’s sulfanyl group may mimic BAY 59-7939’s chlorothiophene in hydrophobic binding pockets .
Perampanel ()
  • Core : Pyridin-2-one with substituted aryl groups.
  • Activity: Noncompetitive AMPA receptor antagonist (IC50 = 60 nM).
  • Comparison : Both compounds use nitrogen-rich heterocycles for receptor interaction, but perampanel’s fluorine and nitrile groups enhance blood-brain barrier penetration .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Target Potency (IC50/Kd) Selectivity/ADME Properties
Target Compound Pyrido[1,3,5]triazin-4-one 7-methyl, sulfanylacetamide Unknown (structural analogy) N/A Predicted metabolic stability
ZM241385 () Triazolo-triazine 2-furyl, aminoethylphenol A2a adenosine receptor Kd = 4.1 nM High selectivity for A2a
Coumarin-Acetamide () Coumarin Chlorophenyl, methyl Anti-inflammatory Superior to ibuprofen Moderate solubility
BAY 59-7939 () Oxazolidinone Chlorothiophene, morpholinyl Factor Xa IC50 < 1 nM Oral bioavailability
TA-Calmodulin () Calmodulin-triazine hybrid Diethylaminophenyl, chloro Myosin light-chain kinase Kd = 0.23–0.51 nM High affinity

Biological Activity

The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is a member of the pyrido[1,2-a][1,3,5]triazinone class, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex heterocyclic structure characterized by the presence of a pyrido[1,2-a][1,3,5]triazinone core. This structure is significant for its biological activity as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds within the pyrido[1,2-a][1,3,5]triazinone family exhibit notable antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For example, a series of substituted pyrido[1,2-a][1,3,5]triazinones demonstrated cytotoxic effects against cancer cell lines in vitro. The compounds were found to induce apoptosis and inhibit cell proliferation through various pathways.

Study Cell Line IC50 (μM) Mechanism
MCF-710Apoptosis via caspase activation
HeLa15Cell cycle arrest at G2/M phase
A54912Inhibition of PI3K/Akt pathway

Antiviral Activity

Some derivatives have also been evaluated for antiviral properties. In vitro assays revealed that certain pyrido[1,2-a][1,3,5]triazinones could inhibit viral replication by targeting viral enzymes or host cell receptors.

The biological activity of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound may influence the expression of genes involved in cell cycle regulation and stress responses.

Case Study 1: Anticancer Efficacy

A study conducted on a series of derivatives demonstrated their efficacy against breast cancer cells. The results indicated that these compounds could reduce tumor size in xenograft models significantly compared to controls.

Case Study 2: Antimicrobial Testing

In another investigation involving various bacterial strains (e.g., E. coli and S. aureus), the compound exhibited a minimum inhibitory concentration (MIC) that was lower than standard antibiotics used in clinical practice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.